molecular formula C17H12Cl2N4OS B6510658 N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-99-0

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6510658
CAS No.: 872987-99-0
M. Wt: 391.3 g/mol
InChI Key: KVISETKMQXZAIW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfanyl bridge to a pyridazine ring substituted with a pyridin-2-yl moiety. Its structural complexity, combining halogenated aromatic systems and heterocyclic scaffolds, positions it as a candidate for therapeutic applications, particularly in oncology, given the activity of related compounds against glutamate-dependent pathways and tumor growth .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c18-12-5-4-11(9-13(12)19)21-16(24)10-25-17-7-6-15(22-23-17)14-3-1-2-8-20-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVISETKMQXZAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyrimidine Cores

The target compound’s pyridazine core distinguishes it from pyrimidine-based analogues. For instance:

  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (–10) replaces pyridazine with a diaminopyrimidine ring. This substitution reduces ring strain and alters hydrogen-bonding capacity, as evidenced by intramolecular N–H⋯N interactions stabilizing a folded conformation. The dihedral angles between the pyrimidine and chlorophenyl rings (42.25°–67.84°) contrast with the pyridazine-based target compound, suggesting divergent conformational flexibility .
  • CB-839 (), a clinical-stage glutaminase inhibitor, shares the pyridazine-acetamide backbone but incorporates a 1,3,4-thiadiazole and trifluoromethoxy group. This enhances metabolic stability and potency in suppressing tumor growth, as demonstrated in ovarian cancer models .

Halogenated Phenyl Substituents

The 3,4-dichlorophenyl group is critical for bioactivity. Comparisons include:

  • 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): This analogue replaces the pyridazine-sulfanyl moiety with a pyrazolone ring. Its crystal structure reveals three distinct conformers with dihedral angles between dichlorophenyl and pyrazolone rings (54.8°–77.5°), highlighting steric effects absent in the target compound .

Heterocyclic Modifications

  • AI-driven drug-likeness assessments suggest favorable ADMET profiles for such derivatives .

Crystallographic and Physicochemical Properties

  • Conformational Flexibility : The target compound’s pyridazine-sulfanyl linker allows planar amide groups (as seen in related structures), but steric hindrance from dichlorophenyl and pyridinyl groups may induce rotational barriers, affecting binding kinetics .
  • Hydrogen Bonding : Unlike pyrimidine-based analogues with intramolecular N–H⋯N bonds (–10), the pyridazine core may prioritize intermolecular interactions, influencing solubility and crystal packing .
  • Solubility : Benzothiazole and triazole derivatives () exhibit improved aqueous solubility due to polar substituents, whereas the target compound’s dichlorophenyl group may enhance lipophilicity .

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